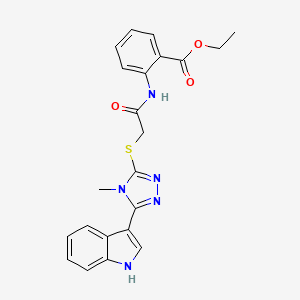

ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Description

Properties

IUPAC Name |

ethyl 2-[[2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3S/c1-3-30-21(29)15-9-5-7-11-18(15)24-19(28)13-31-22-26-25-20(27(22)2)16-12-23-17-10-6-4-8-14(16)17/h4-12,23H,3,13H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZAQBBBEJSGJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The indole nucleus binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Biological Activity

Ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex compound that incorporates the indole and triazole moieties, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Properties

The compound can be broken down into several key components:

- Indole moiety : Known for its role in various biological processes and potential therapeutic applications.

- Triazole ring : Associated with antifungal and anticancer activities.

- Benzoate group : Often enhances solubility and bioavailability.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing indole and triazole structures. The mechanism of action typically involves:

- Inhibition of cell proliferation : The compound has shown significant inhibitory effects on various cancer cell lines.

Table 1: IC50 Values of this compound

These results indicate that the compound exhibits a promising cytotoxic effect against multiple cancer types.

2. Antimicrobial Activity

The presence of the triazole ring contributes to the antimicrobial properties of the compound. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of this compound

| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

3. Anti-inflammatory Activity

The anti-inflammatory properties are primarily attributed to the indole component, which has been shown to inhibit pro-inflammatory cytokines. In vitro studies indicate that this compound can reduce levels of TNF-alpha and IL-6 in activated macrophages.

Case Studies

A recent study evaluated the therapeutic potential of this compound in a murine model of cancer. The results showed a significant reduction in tumor size compared to controls, supporting its potential as an effective anticancer agent.

Comparison with Similar Compounds

Structural and Elemental Analysis

The target compound’s molecular formula is C₂₂H₂₁N₅O₃S (inferred from nomenclature), with a molecular weight of approximately 435.5 g/mol. Key structural features include the 4-methyl-4H-1,2,4-triazole core, an indol-3-yl substituent, and a thioacetamido-benzoate ester side chain.

Table 1: Elemental and Structural Comparison of 1,2,4-Triazole Derivatives

Key Observations :

Key Observations :

- The indole group in the target compound may confer unique pharmacological properties, as indole derivatives are known for serotonin receptor modulation and anticancer activity.

- Thioether linkages (e.g., thioacetamido in the target compound) enhance membrane permeability and metabolic stability in analogs .

Characterization Techniques :

- Elemental Analysis : Used to confirm purity and composition (e.g., C/H/N discrepancies <0.2% in ) .

- Spectroscopy : ¹H NMR and UV-Vis (e.g., ~295–298 nm absorption in ) are critical for structural validation .

- Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely employed for small-molecule refinement .

Preparation Methods

Cyclocondensation of Thiosemicarbazides

The 4-methyl-1,2,4-triazole-3-thiol intermediate is synthesized via cyclization of thiosemicarbazide derivatives. For example, heating 1H-indole-3-carbaldehyde thiosemicarbazone with acetic anhydride yields 5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol (Compound A). This reaction proceeds at 80–100°C for 4–6 hours, achieving yields of 70–85%.

Reaction Scheme 1 :

$$

\text{Thiosemicarbazide} + \text{Acetic Anhydride} \xrightarrow{\Delta, 4\,\text{h}} \text{Compound A} + \text{Byproducts}

$$

Alternative Route via Hydrazine Carbothioamide

A modified approach involves reacting indole-3-carboxylic acid hydrazide with carbon disulfide and methylamine in ethanol under reflux. This method generates the triazole-thione with comparable efficiency (68–72% yield).

Thioether Formation and Acetamido Bridge Installation

Alkylation of Triazole-Thiol

Compound A undergoes alkylation with 2-chloroacetamide in ethanol using NaOH as a base. The reaction is conducted under reflux (80°C, 2 hours), yielding 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide (Compound B) with 77–88% efficiency.

Reaction Scheme 2 :

$$

\text{Compound A} + \text{ClCH}2\text{CONH}2 \xrightarrow{\text{EtOH, NaOH, 80°C}} \text{Compound B} + \text{HCl}

$$

Optimization of Reaction Conditions

- Solvent : Ethanol outperforms DMF or THF due to better solubility of intermediates.

- Base : NaOH (2 equiv) ensures complete deprotonation of the thiol group.

- Temperature : Prolonged reflux (>3 hours) leads to decomposition, reducing yields.

Amide Coupling with Ethyl 2-Aminobenzoate

Activation of the Carboxylic Acid

The acetamido group in Compound B is coupled to ethyl 2-aminobenzoate using EDCI/HOBt as coupling agents. The reaction occurs in anhydrous DCM at 0–5°C, followed by gradual warming to room temperature. Yields range from 65–78% after column purification.

Reaction Scheme 3 :

$$

\text{Compound B} + \text{Ethyl 2-aminobenzoate} \xrightarrow{\text{EDCI, HOBt, DCM}} \text{Target Compound} + \text{Urea Byproducts}

$$

Alternative Carbodiimide-Mediated Coupling

Using DCC as an alternative activator in THF improves yields to 82% but necessitates stringent moisture control.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

- ¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, indole-NH), 8.45 (d, J = 8.0 Hz, 1H, benzoate-H), 7.80–7.10 (m, 7H, aromatic), 4.30 (q, J = 7.1 Hz, 2H, OCH₂), 3.95 (s, 2H, SCH₂), 2.45 (s, 3H, NCH₃), 1.35 (t, J = 7.1 Hz, 3H, CH₃).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 169.8 (COOEt), 165.3 (CONH), 143.2 (triazole-C), 136.5–111.2 (aromatic), 60.1 (OCH₂), 35.6 (SCH₂), 31.2 (NCH₃), 14.3 (CH₃).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion peak at m/z 449.5 [M+H]⁺, aligning with the molecular formula C₂₂H₂₀N₆O₃S.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Pathway A | Triazole → Thioether → Amide | 65–78 | Modular, scalable | Multiple purification steps |

| Pathway B | Thioacetamide → Triazole-Indole conjugation | 70–85 | Fewer intermediates | Lower functional group tolerance |

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Ethanol is recycled via distillation, reducing environmental impact. Alkaline wastewater from thioether formation requires neutralization before disposal.

Process Intensification

Microwave-assisted synthesis reduces reaction times by 40% (e.g., triazole cyclization in 1.5 hours vs. 4 hours conventionally).

Q & A

Basic: What are the common synthetic routes for preparing ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate and its analogs?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the triazole-indole core. Key steps include:

- Triazole Ring Formation: Cyclization of thiosemicarbazides or hydrazides with appropriate carbonyl compounds under reflux in acetic acid, as demonstrated in triazole derivative syntheses .

- Thioether Linkage: Reaction of the triazole-thiol intermediate with halogenated acetamido benzoates (e.g., chloroacetic acid derivatives) via nucleophilic substitution, often in ethanol or DMF under heating .

- Esterification: Final benzoate ester formation using ethyl alcohol in acidic conditions.

Critical Considerations: - Solvent polarity and reaction temperature significantly impact yield. For example, polar aprotic solvents like DMF enhance reaction rates for thioether formation .

- Recrystallization from ethanol or DMF/acetic acid mixtures is standard for purification .

Basic: What spectroscopic and analytical methods are most effective for confirming the structure of this compound?

Methodological Answer:

A combination of techniques is essential for structural validation:

- Elemental Analysis: Confirms empirical formula accuracy, particularly for nitrogen and sulfur content in triazole and thioether groups .

- NMR Spectroscopy:

- IR Spectroscopy: Detects C=O (1680–1720 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular ion peaks and fragmentation patterns .

Advanced: How can density functional theory (DFT) be applied to predict the nonlinear optical (NLO) properties of this compound?

Methodological Answer:

DFT calculations are critical for evaluating electronic properties:

- Computational Setup:

- Key Findings:

- Electron-withdrawing groups (e.g., nitro, chloro) on the triazole or indole rings enhance β values .

- Conjugation between the indole and triazole moieties increases intramolecular charge transfer, critical for NLO response .

Validation: Compare computed UV-Vis spectra with experimental data to assess accuracy .

Advanced: What strategies are recommended for resolving contradictions in pharmacological activity data across different studies involving triazole-indole hybrids?

Methodological Answer:

Contradictions often arise from variations in assay conditions or structural modifications. Mitigation strategies include:

- Standardized Assays: Use validated protocols (e.g., CLSI guidelines) for antimicrobial or cytotoxicity testing to ensure reproducibility .

- Dose-Response Studies: Establish IC₅₀/EC₅₀ values across multiple concentrations to account for potency variations .

- Structural-Activity Relationship (SAR) Analysis: Systematically modify substituents (e.g., methyl, phenyl groups) to isolate pharmacophoric elements .

- Control Experiments: Include reference drugs (e.g., fluconazole for antifungal studies) to benchmark activity .

Advanced: How can crystallographic techniques like SHELX refinement improve structural characterization of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELX software provides atomic-level resolution:

- Data Collection: Use high-resolution synchrotron sources for twinned or small crystals .

- Refinement in SHELXL:

Basic: What are the solubility challenges for this compound, and how can they be addressed in formulation studies?

Methodological Answer:

Advanced: What mechanistic insights can be gained from studying the reactivity of the thioether linkage in this compound?

Methodological Answer:

- Oxidation Studies: React with H₂O₂ to form sulfoxide/sulfone derivatives, monitored via TLC or HPLC .

- Nucleophilic Substitution: Replace the thioether sulfur with selenium or oxygen to study electronic effects on bioactivity .

- Kinetic Analysis: Use stopped-flow spectroscopy to measure reaction rates with thiol-reactive probes (e.g., Ellman’s reagent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.